Cas no 558465-92-2 (3-(bromomethyl)-N,N-dimethylbenzamide)
3-(bromomethyl)-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-(bromomethyl)-N,N-dimethyl-
- 3-(bromomethyl)-N,N-dimethylbenzamide
- SCHEMBL5567925
- IOABYEUFHYJDMN-UHFFFAOYSA-N
- XH0763
- 558465-92-2
- F50898
- 3-bromomethyl-N,N-dimethylbenzamide
- MFCD25964572
-
- MDL: MFCD25964572
- Inchi: 1S/C10H12BrNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3
- InChI Key: IOABYEUFHYJDMN-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC(C(N(C)C)=O)=C1
Computed Properties
- Exact Mass: 241.01023g/mol
- Monoisotopic Mass: 241.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.3Ų
3-(bromomethyl)-N,N-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10602-10g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 10g |
$1350 | 2023-09-07 | |
| abcr | AB482934-250 mg |
3-(Bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 250MG |
€328.00 | 2022-08-31 | ||
| abcr | AB482934-1 g |
3-(Bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 1g |
€751.00 | 2022-08-31 | ||
| Enamine | BBV-51276323-1.0g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 1.0g |
$1085.0 | 2023-01-06 | |
| Enamine | BBV-51276323-2.5g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 2.5g |
$2246.0 | 2023-10-28 | |
| Enamine | BBV-51276323-5.0g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 5.0g |
$2845.0 | 2023-01-06 | |
| Enamine | BBV-51276323-10.0g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 10.0g |
$3578.0 | 2023-01-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10602-10g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95 | 10g |
$1350 | 2022-12-10 | |
| eNovation Chemicals LLC | Y1002153-5g |
3-(bromomethyl)-N,N-dimethylbenzamide |
558465-92-2 | 95% | 5g |
$1350 | 2025-02-21 | |
| AstaTech | F50898-0.25/G |
3-(BROMOMETHYL)-N,N-DIMETHYLBENZAMIDE |
558465-92-2 | 95% | 0.25g |
$233 | 2023-09-18 |
3-(bromomethyl)-N,N-dimethylbenzamide Suppliers
3-(bromomethyl)-N,N-dimethylbenzamide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-(bromomethyl)-N,N-dimethylbenzamide
Professional Introduction to 3-(bromomethyl)-N,N-dimethylbenzamide (CAS No. 558465-92-2)
3-(bromomethyl)-N,N-dimethylbenzamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 558465-92-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both a bromomethyl group and a dimethylamino substituent makes it a versatile intermediate for various chemical transformations, particularly in the synthesis of more complex molecules.
The bromomethyl group in the molecular structure of 3-(bromomethyl)-N,N-dimethylbenzamide is a key feature that facilitates its use in nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, making it a valuable building block in medicinal chemistry. The dimethylamino moiety, on the other hand, contributes to the compound's basicity and can influence its interactions with biological targets. These characteristics make it particularly useful in the design of pharmacophores that require both lipophilicity and basicity for optimal biological activity.
Recent research has highlighted the importance of 3-(bromomethyl)-N,N-dimethylbenzamide in the development of novel therapeutic agents. Studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ability to modify the benzamide core with different substituents allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are essential for drug efficacy and safety.
In addition to its role in kinase inhibitor synthesis, 3-(bromomethyl)-N,N-dimethylbenzamide has been explored in the development of antimicrobial agents. The bromomethyl group provides a site for further functionalization, enabling the creation of compounds with enhanced activity against resistant bacterial strains. Furthermore, its incorporation into peptidomimetics has shown promise in targeting specific bacterial proteases, offering a new avenue for combating infections.
The compound's significance extends beyond its direct applications in drug discovery. It serves as a valuable tool in synthetic chemistry, allowing researchers to construct complex molecular architectures through sequential functionalization. The combination of a bromomethyl group and a dimethylamino substituent offers a balance between reactivity and stability, making it an ideal candidate for multi-step synthetic routes.
Advances in computational chemistry have further enhanced the utility of 3-(bromomethyl)-N,N-dimethylbenzamide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches have been instrumental in predicting binding affinities and optimizing lead structures before experimental validation.
The synthesis of 3-(N,N-dimethylbenzamide) derivatives has also been influenced by green chemistry principles. Researchers have developed more sustainable methods for producing this compound, minimizing waste and reducing hazardous byproducts. Such environmentally friendly approaches align with the broader goal of making pharmaceutical development more sustainable and responsible.
The versatility of 3-(bromomethyl)-N,N-dimethylbenzamide is further underscored by its use in material science applications. Its ability to undergo cross-coupling reactions has made it useful in creating novel polymers and coatings with tailored properties. These materials have potential applications in electronics, aerospace, and other high-tech industries.
In conclusion, 3-(bromomethyl)-N,N-dimethylbenzamide (CAS No. 558465-92-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, antimicrobial research, and material science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and discovery in chemistry and related fields.
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